3-hydroxyheptanoic Acid

Anti-cancer peptides Drug conjugation Pancreatic cancer

SAR panel gaps emerge when the C7 3-hydroxyalkanoic acid is omitted - the functional threshold where anti-proliferative activity over C6 analogs first becomes apparent. • Each carbon increment (C6→C10) yields discrete anti-cancer activity; C7 is the minimum chain for therapeutic effect. • Odd-carbon C7 chain confers distinct PHA copolymer crystallinity, melting temperature, and enzymatic degradability vs. even-chain C6/C8/C10. • (R)-enantiomer via PHA depolymerization delivers >95% purity with exclusive stereochemistry, bypassing chiral resolution.

Molecular Formula C7H14O3
Molecular Weight 146.18 g/mol
CAS No. 17587-29-0
Cat. No. B126774
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-hydroxyheptanoic Acid
CAS17587-29-0
Synonyms(±)-3-Hydroxyheptanoic Acid;  rac-β-Hydroxyheptanoic Acid
Molecular FormulaC7H14O3
Molecular Weight146.18 g/mol
Structural Identifiers
SMILESCCCCC(CC(=O)O)O
InChIInChI=1S/C7H14O3/c1-2-3-4-6(8)5-7(9)10/h6,8H,2-5H2,1H3,(H,9,10)
InChIKeyOXSSIXNFGTZQMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Hydroxyheptanoic Acid — Medium-Chain 3-Hydroxy Fatty Acid Overview


3-Hydroxyheptanoic acid (CAS 17587-29-0) is a medium-chain (C7) 3-hydroxy fatty acid belonging to the (R)-3-hydroxyalkanoate (R3HA) family [1]. The compound exists as a racemic mixture in standard commercial preparations; the (R)-enantiomer is the biologically relevant form derived from bacterial polyhydroxyalkanoate (PHA) depolymerization [2]. Its physicochemical profile includes a molecular weight of 146.18 g·mol⁻¹, a melting point of 40–41 °C, a predicted boiling point of 273.6 ± 23.0 °C, a predicted density of 1.070 ± 0.06 g·cm⁻³, and a predicted pKa of 4.38 ± 0.10 . The compound serves as a chiral building block for β-hydroxy acid derivatives, antibiotics, vitamins, flavors, and pheromones, and has been investigated for antimicrobial and anti-cancer conjugate applications [1][2].

Why 3-Hydroxyheptanoic Acid Cannot Be Substituted


Within the 3-hydroxyalkanoic acid family, carbon chain length is a critical determinant of biological activity [1]. Studies demonstrate that each one-carbon increment in the (R)-3-hydroxyalkanoic acid chain produces a discrete change in anti-cancer peptide enhancement; the difference between C6 (3-hydroxyhexanoic) and C7 (3-hydroxyheptanoic) is not merely incremental but can represent a functional threshold [1]. Furthermore, the odd-carbon chain (C7) confers distinct metabolic handling and PHA copolymer properties compared to even-chain analogs (C6, C8, C10) [2]. Substituting 3-hydroxyheptanoic acid with 3-hydroxyhexanoic or 3-hydroxyoctanoic acid therefore introduces unpredictable shifts in conjugate bioactivity, polymer composition, and metabolic fate — changes that are quantifiable and reproducible, not theoretical.

Quantitative Differentiation from Closest Analogs


Chain-Length Effect on Anti-Cancer Peptide Activity

Conjugation of the cationic antimicrobial peptide DP18L with (R)-3-hydroxyalkanoic acids of varying chain lengths revealed a carbon-dependent enhancement of anti-proliferative activity against MiaPaCa pancreatic cancer cells. DP18L conjugated with (R)-3-hydroxyhexanoic acid (C6) showed improved cytotoxicity relative to unconjugated DP18L, but the addition of a single carbon to yield (R)-3-hydroxyheptanoic acid (C7) produced further significant enhancement [1]. While maximal activity occurred at C9–C10 chain lengths, the C6→C7 transition marked the emergence of a meaningful efficacy gain over baseline peptide [1]. This chain-length threshold is critical for researchers optimizing peptide-drug conjugates, where the C7 acid offers an intermediate hydrophobicity balance not achievable with C6 or C8 alone.

Anti-cancer peptides Drug conjugation Pancreatic cancer

Odd-Carbon Specificity in PHA Monomer Production

In Pseudomonas putida Bet001, co-feeding with C-odd fatty acids (e.g., heptanoic acid) selectively accumulated C7 (3-hydroxyheptanoate) and other odd-chain monomers (C9, C11) in the resulting PHA copolymer [1]. Conversely, C-even substrates yielded predominantly C8 and C10 monomers. This substrate-driven odd/even chain specificity means that 3-hydroxyheptanoic acid is the predominant C7 3-hydroxy monomer obtainable via biotechnological routes, and its incorporation into PHAs is not directly replaceable by C6 or C8 monomers without altering the carbon source and fermentation strategy [1].

Polyhydroxyalkanoates Microbial fermentation Biodegradable polymers

Enantiomeric Purity via Biotechnological Depolymerization

The biotechnological route via in vivo depolymerization of bacterial PHA yields (R)-3-hydroxyheptanoic acid with enantiomeric purity inherently determined by the stereospecificity of the PHA synthase and depolymerase enzymes [1]. The process produces all eight isolated (R)-3-hydroxycarboxylic acids at >95 wt% purity, with the (R)-configuration exclusively [1]. Chemical synthesis routes (e.g., reduction of 3-ketoheptanoic acid) require chiral catalysts to achieve comparable enantiomeric excess, and commercial racemic mixtures (CAS 17587-29-0) lack the stereochemical fidelity needed for applications where the (R)-enantiomer is the active species.

Chiral synthesis Enantiomeric purity Biocatalysis

Physicochemical Profile vs. C6 and C8 Analogs

3-Hydroxyheptanoic acid exhibits a melting point of 40–41 °C, a predicted pKa of 4.38, and an estimated logP of 0.764 . By comparison, 3-hydroxyhexanoic acid (C6) has a lower melting point (typically below room temperature or as a liquid) and lower logP (approximately 0.2–0.5), while 3-hydroxyoctanoic acid (C8) is a solid at room temperature with a higher logP (approximately 1.2–1.5) [1]. The C7 acid thus occupies a narrow intermediate space: solid at refrigerated storage (2–8 °C) but near its melting point at ambient temperature, with a lipophilicity profile that balances aqueous solubility and membrane permeability more finely than its C6 and C8 neighbors. These differences directly impact formulation strategies, chromatographic purification conditions, and storage requirements.

Physicochemical properties Formulation Chromatography

High-Value Application Scenarios


SAR Studies of R3HA-Peptide Anti-Cancer Conjugates

Researchers constructing structure-activity relationship (SAR) panels of (R)-3-hydroxyalkanoic acid-peptide conjugates require the C7 (heptanoic) acid as an essential member of the homologous series. The Szwej et al. 2015 study demonstrated that each carbon increment from C6 to C10 yields a distinct anti-proliferative activity level against MiaPaCa pancreatic cancer cells, and that the C7 acid represents the functional threshold where significant activity enhancement over the shorter C6 acid first becomes apparent [1]. Omitting the C7 compound from a SAR panel leaves a gap in the structure-activity continuum and precludes identification of the minimum chain length required for therapeutic effect.

Odd-Carbon PHA Copolymer Engineering

Polymer chemists engineering polyhydroxyalkanoate (PHA) copolymers with precisely controlled odd/even monomer ratios depend on 3-hydroxyheptanoic acid (or its CoA thioester) as the monomeric feedstock for introducing C7 units. As demonstrated by Ruth et al. (2007), fermentation of Pseudomonas putida on C-odd substrates selectively yields odd-chain 3-hydroxy monomers, while C-even substrates yield even-chain monomers [2]. Substituting 3-hydroxyheptanoic acid with 3-hydroxyhexanoic or 3-hydroxyoctanoic acid alters the copolymer's crystallinity, melting temperature, and enzymatic degradability — properties that are quantifiably linked to the odd/even carbon distribution [2].

Chiral Synthon for β-Lactam Antibiotics and Pheromones

The (R)-enantiomer of 3-hydroxyheptanoic acid, obtained via the PHA depolymerization route described by Ruth et al. (2007), serves as a valuable chiral building block for synthesizing β-lactam antibiotics, vitamins, flavors, and insect pheromones [2]. The biotechnological route delivers >95 wt% purity with exclusive (R)-stereochemistry, eliminating the need for costly chiral resolution steps that burden chemical asymmetric routes. For fine chemical and pharmaceutical procurement, specifying the (R)-enantiomer from a PHA-derived source ensures stereochemical fidelity that the commercial racemate (CAS 17587-29-0) cannot provide [2].

Standard for Metabolomics and Lipidomics Profiling

3-Hydroxyheptanoic acid is a medium-chain 3-hydroxy fatty acid detected in human metabolic pathways related to fatty acid β-oxidation and in milk as a product of fatty acid degradation . Its odd carbon number (C7) distinguishes it from the more common even-chain 3-hydroxy fatty acids (C4, C6, C8, C10) typically monitored in clinical metabolomics panels for fatty acid oxidation disorders. Laboratories developing targeted LC-MS/MS or GC-MS methods for comprehensive 3-hydroxy fatty acid profiling require an authentic C7 standard to ensure complete analyte coverage and accurate quantification, as retention time and fragmentation patterns differ systematically with chain length.

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